REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.[Na]>C(O)C>[CH:3]1([CH2:2][N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |^1:13|
|
Name
|
|
Quantity
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39.8 g
|
Type
|
reactant
|
Smiles
|
BrCC1CCCCC1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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After addition the reaction mixture
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
After this period the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a residual yellow oil as crude product which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CN1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |